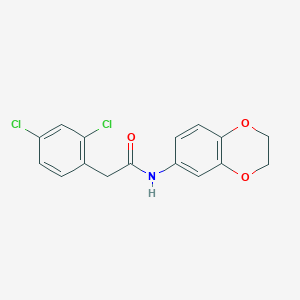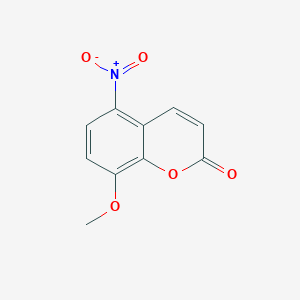
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine, also known as CNB-101, is a novel compound that has been synthesized for various scientific research applications. The compound has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological disorders.
作用機序
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine acts as a multi-target agent, interacting with various receptors and enzymes in the brain. The compound has been shown to modulate the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine also interacts with the sigma-1 receptor, a protein that is involved in various cellular processes, including neurotransmitter release and calcium regulation.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and enhance neuroprotection. 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has also been shown to have analgesic effects in animal models of neuropathic pain.
実験室実験の利点と制限
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has also been shown to have a good safety profile in preclinical studies. However, one limitation of 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine is that it has poor solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for the research and development of 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine. One potential application of the compound is in the treatment of Alzheimer's disease, where it has shown promising results in improving cognitive function and reducing amyloid-beta pathology. 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine may also have potential as a treatment for neuropathic pain, where it has shown analgesic effects in animal models. Further research is needed to better understand the mechanisms of action of 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine and its potential applications in various neurological disorders.
合成法
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 2-iodobenzoic acid to form the intermediate, 2-(2-iodobenzoyl)-4-nitroaniline. This intermediate is then coupled with piperazine to form 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine.
科学的研究の応用
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has been extensively studied in preclinical models for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. The compound has shown promising results in improving cognitive function and reducing inflammation and oxidative stress in the brain.
特性
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClIN3O3/c18-14-11-12(22(24)25)5-6-16(14)20-7-9-21(10-8-20)17(23)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTMHOYZUNBGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6029145 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)

![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)


![1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-imidazolidinone](/img/structure/B5215756.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215758.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5215761.png)

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)